(R)-3-Acetyl-1-Boc-pyrrolidine

Description

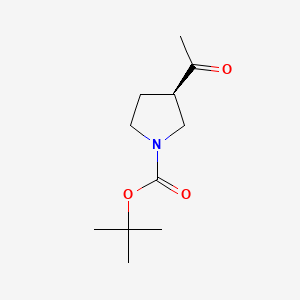

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-acetylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNNGFYIEBJFPX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727800 | |

| Record name | tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374673-69-4 | |

| Record name | tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (R)-3-Acetyl-1-Boc-pyrrolidine from L-Proline

Introduction: The Significance of Chiral Pyrrolidine Scaffolds in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its non-planar, five-membered ring allows for a three-dimensional exploration of chemical space, which is critical for specific and high-affinity interactions with biological targets.[2] The stereochemistry of substituents on the pyrrolidine ring is often a determining factor in a drug candidate's efficacy and selectivity.[3] (R)-3-Acetyl-1-Boc-pyrrolidine is a valuable chiral building block in this context, providing a synthetically versatile handle for the elaboration of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[4]

This in-depth technical guide provides a detailed, field-proven methodology for the synthesis of this compound, starting from the readily available and enantiomerically pure amino acid, L-proline. This guide is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the causality behind the experimental choices, ensuring both reproducibility and scientific integrity.

Strategic Overview: A Retrosynthetic Approach

The synthesis of this compound from L-proline is a multi-step process that leverages well-established and robust chemical transformations. A retrosynthetic analysis reveals a logical pathway: the target molecule can be obtained via the addition of a methyl group equivalent to an activated carboxylic acid derivative of Boc-protected L-proline. The Weinreb amide emerges as the ideal intermediate for this transformation, as it is known to react cleanly with organometallic reagents to afford ketones without the common side reaction of over-addition to form a tertiary alcohol.[5][6][7]

This strategy can be broken down into three key transformations:

-

Protection: The secondary amine of L-proline is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in subsequent reactions.[8][]

-

Weinreb Amide Formation: The carboxylic acid of Boc-L-proline is converted to a Weinreb-Nahm amide.[5][10] This is a critical step that sets the stage for the controlled introduction of the acetyl group.

-

Carbon-Carbon Bond Formation: The Weinreb amide is reacted with a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to form the desired ketone, this compound.[11]

The overall synthetic workflow is depicted in the diagram below:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of (S)-1-Boc-pyrrolidine-2-carboxylic acid (Boc-L-proline)

The initial step in this synthetic sequence is the protection of the secondary amine of L-proline with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry to render the amine nucleophilicity inert during subsequent reactions.[8][12] The reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Experimental Protocol:

-

Suspend L-proline (1.0 eq) in a suitable solvent such as a mixture of dioxane and water or dichloromethane (DCM).

-

Add a base, such as sodium hydroxide or triethylamine (2.0-2.5 eq), to the suspension and stir until the L-proline dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) in the same organic solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Acidify the remaining aqueous solution to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-proline as a white solid.

| Reagent/Parameter | Quantity/Value | Purpose |

| L-Proline | 1.0 eq | Starting material |

| Di-tert-butyl dicarbonate | 1.1-1.2 eq | Boc protecting agent |

| Base (e.g., NaOH) | 2.0-2.5 eq | Deprotonates the carboxylic acid and neutralizes the formed acid |

| Solvent | Dioxane/Water or DCM | Reaction medium |

| Temperature | 0 °C to room temperature | Controls reaction rate |

| Reaction Time | 12-18 hours | To ensure complete reaction |

| Typical Yield | >95% |

Step 2: Synthesis of (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (Boc-L-proline Weinreb Amide)

The conversion of the carboxylic acid to a Weinreb amide is the cornerstone of this synthetic strategy. This is achieved by coupling Boc-L-proline with N,O-dimethylhydroxylamine hydrochloride in the presence of a peptide coupling agent.[13][14] Common coupling agents include carbodiimides like DCC or EDC, or reagents like CDI or T3P.[13][14]

Experimental Protocol:

-

Dissolve Boc-L-proline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.2 eq) with a base like N-methylmorpholine (NMM) or triethylamine (1.2 eq) in DCM.

-

Add the neutralized N,O-dimethylhydroxylamine solution to the activated Boc-L-proline mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the Boc-L-proline Weinreb amide.

| Reagent/Parameter | Quantity/Value | Purpose |

| Boc-L-proline | 1.0 eq | Starting material for this step |

| N,O-dimethylhydroxylamine HCl | 1.2 eq | Forms the Weinreb amide |

| Coupling Agent (e.g., EDC) | 1.1 eq | Activates the carboxylic acid |

| Base (e.g., NMM) | 1.2 eq | Neutralizes the hydrochloride salt |

| Solvent | Anhydrous DCM or THF | Reaction medium |

| Temperature | Room temperature | Sufficient for the reaction |

| Reaction Time | 4-6 hours | To ensure complete coupling |

| Typical Yield | 85-95% |

Step 3: Synthesis of this compound

This final step involves the nucleophilic addition of a methyl group to the Weinreb amide.[5] Grignard reagents (e.g., methylmagnesium bromide) or organolithium reagents (e.g., methyllithium) are typically used for this transformation.[5][15][16] The key advantage of the Weinreb amide is the formation of a stable tetrahedral intermediate that prevents the common over-addition seen with other acylating agents like esters or acid chlorides.[7][17] This intermediate remains stable until acidic workup, which then liberates the desired ketone.

Mechanism of Weinreb Ketone Synthesis:

Caption: Mechanism of the Weinreb ketone synthesis.

Experimental Protocol:

-

Dissolve the Boc-L-proline Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (MeMgBr, 1.2-1.5 eq, typically a 3.0 M solution in diethyl ether) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

| Reagent/Parameter | Quantity/Value | Purpose |

| Boc-L-proline Weinreb Amide | 1.0 eq | Substrate for acylation |

| Methylmagnesium bromide | 1.2-1.5 eq | Source of the methyl nucleophile |

| Solvent | Anhydrous THF | Reaction medium |

| Temperature | 0 °C | Controls the reaction and prevents side reactions |

| Reaction Time | 1-2 hours | To ensure complete addition |

| Quenching Agent | Saturated aq. NH₄Cl | To decompose the intermediate and excess Grignard reagent |

| Typical Yield | 70-85% |

Conclusion

The synthesis of this compound from L-proline via a Weinreb amide intermediate is a robust and reliable method that provides access to this valuable chiral building block in good overall yield. The strategic use of the Boc protecting group and the Weinreb amide ensures high selectivity and minimizes the formation of byproducts. This detailed guide, with its emphasis on both practical protocols and the underlying chemical principles, should serve as a valuable resource for scientists engaged in pharmaceutical research and development, enabling the efficient and reproducible synthesis of this important synthetic intermediate.

References

-

Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981 , 22, 3815. [Link]

-

Lu, Y. et al. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Med. Chem. Lett.2012 , 3 (12), 1023–1027. [Link]

-

Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

-

TutorChase. How do you prepare a Weinreb amide?. [Link]

-

Grokipedia. Weinreb ketone synthesis. [Link]

-

Knochel, P. et al. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Org. Biomol. Chem.2020 , 18, 3833-3842. [Link]

-

Organic Syntheses. L-Proline. [Link]

-

Feringa, B. L. et al. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chem. Commun.2016 , 52, 1206-1209. [Link]

-

Sureshbabu, V. V. et al. Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. J. Chem. Sci.2016 , 128, 1459–1466. [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Olofsson, B. et al. Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. ChemSusChem2019 , 12, 1147-1154. [Link]

-

Sureshbabu, V. V. et al. One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications2019 , 49 (6), 790-798. [Link]

-

Applications of Chiral Pyrrolidine Derivatives in Pharmaceutical R&D. [Link]

-

Dembinski, R. et al. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules2012 , 17 (9), 11043-11064. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

Hadjichristidis, N. et al. Well-defined Homopolypeptides, Copolypeptides, and Hybrids of Poly(l-Proline). Biomacromolecules2011 , 12 (7), 2627–2634. [Link]

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

-

ACS Publications. Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. [Link]

-

Nature Communications. Pyrrolidine synthesis via ring contraction of pyridines. [Link]

-

MDPI. Synthesis of a New Chiral Pyrrolidine. [Link]

-

Sureshbabu, V. V. et al. Recent Developments in Weinreb Synthesis and their Applications. Curr. Org. Synth.2018 , 15 (6), 767-782. [Link]

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

-

NIH. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Feringa, B. L. et al. One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Angew. Chem. Int. Ed.2016 , 55, 1206-1209. [Link]

-

ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 7. Weinreb Ketone Synthesis [organic-chemistry.org]

- 8. chemimpex.com [chemimpex.com]

- 10. grokipedia.com [grokipedia.com]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. Well-defined homopolypeptides, copolypeptides, and hybrids of poly(l-proline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tutorchase.com [tutorchase.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to (R)-3-Acetyl-1-Boc-pyrrolidine: A Chiral Keystone for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Acetyl-1-Boc-pyrrolidine, with the CAS number 1374673-69-4, is a chiral pyrrolidine derivative that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] This versatile building block features a stereochemically defined pyrrolidine ring, a common structural motif in a wide array of biologically active molecules and FDA-approved pharmaceuticals. The (R)-enantiomer is functionalized with a reactive acetyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. This specific arrangement makes it a highly valuable synthetic intermediate for the construction of complex, stereochemically defined molecules. Its primary documented application is in the synthesis of novel pyridopyrazine compounds, which are potent inhibitors of Spleen Tyrosine Kinase (Syk), a key target in the treatment of inflammatory diseases.

This technical guide provides a comprehensive overview of the chemical properties, stability profile, synthesis, and analytical methodologies for this compound, offering field-proven insights for its effective use in research and development.

Physicochemical and Spectroscopic Properties

This compound is typically supplied as a clear, orangish-yellow oil.[4] Its solubility in common organic solvents like chloroform and ethyl acetate facilitates its use in a variety of reaction conditions.[4]

| Property | Value | Reference |

| CAS Number | 1374673-69-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₉NO₃ | [4] |

| Molecular Weight | 213.27 g/mol | [4] |

| Appearance | Clear Orangish Yellow Oil | [4] |

| Solubility | Chloroform, Ethyl Acetate | [4] |

| Boiling Point | No Data Available | [4] |

| Melting Point | N/A | [4] |

Spectroscopic Profile

While experimentally verified spectra are not widely published in peer-reviewed literature, the expected spectroscopic data provides a reliable means for characterization.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by a singlet at approximately 1.46 ppm corresponding to the nine protons of the Boc-protecting group. The methyl protons of the acetyl group typically appear as a singlet around 2.15 ppm. The pyrrolidine ring protons exhibit more complex multiplets between 1.8 and 3.8 ppm due to their diastereotopic nature arising from the chiral center at the C3 position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals in the ¹³C NMR spectrum include the carbonyl carbons of the acetyl group (~209.0 ppm) and the Boc group (~154.0 ppm). The quaternary carbon of the Boc group is expected around 80.0 ppm, and the methyl carbons of the Boc group at approximately 28.5 ppm. The carbons of the pyrrolidine ring resonate in the range of 25-55 ppm.

IR (Infrared) Spectroscopy: The IR spectrum is distinguished by two strong carbonyl stretching bands. The C=O stretch of the ketone in the acetyl group is anticipated around 1700 cm⁻¹, while the C=O stretch of the carbamate (Boc group) is expected near 1690 cm⁻¹. C-H stretching of the alkane portions of the molecule would appear around 2975 cm⁻¹.

Chemical Stability and Degradation Profile

The stability of this compound is largely dictated by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions but exhibits good stability towards most bases and nucleophiles.

Acid-Mediated Degradation

Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will readily cleave the Boc group, yielding the free amine, (R)-3-acetylpyrrolidine, along with carbon dioxide and isobutylene. The reaction is initiated by protonation of the carbamate oxygen, followed by fragmentation. This sensitivity necessitates careful consideration of reaction conditions and purification methods to avoid unintentional deprotection.

Base-Mediated Stability

The Boc group is generally stable under basic conditions, allowing for a wide range of base-mediated reactions to be performed on other parts of the molecule without affecting the protecting group. However, prolonged exposure to strong bases at elevated temperatures may lead to unforeseen side reactions.

Thermal Stability

Storage and Handling

For long-term stability, it is recommended to store this compound in a refrigerator.[4] As with many organic reagents, it is advisable to handle the compound in a well-ventilated area and avoid contact with skin and eyes.[6]

Synthesis and Purification

The synthesis of this compound is not widely detailed in the public domain, but plausible and efficient synthetic routes can be devised from commercially available starting materials.

Synthetic Workflow

A common and effective method involves the conversion of a suitable carboxylic acid precursor, such as (R)-1-Boc-pyrrolidine-3-carboxylic acid, to a Weinreb amide. This is followed by the addition of a methyl organometallic reagent, like methylmagnesium bromide, to furnish the desired ketone.

Experimental Protocol: Synthesis via Weinreb Amide

-

Weinreb Amide Formation: To a solution of (R)-1-Boc-pyrrolidine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane), a coupling agent such as HATU and a non-nucleophilic base like diisopropylethylamine are added. N,O-dimethylhydroxylamine hydrochloride is then introduced, and the reaction is stirred at room temperature until completion.

-

Grignard Reaction: The purified Weinreb amide is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled. A solution of methylmagnesium bromide is added dropwise. The reaction is carefully monitored and quenched upon completion.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel.

Analytical Methodologies

To ensure the quality and purity of this compound, a combination of chromatographic and spectroscopic techniques is employed.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of the compound. For assessing enantiomeric excess, chiral HPLC is the method of choice.

Structural Confirmation

A suite of spectroscopic methods is used for structural elucidation and confirmation.

Conclusion

This compound is a strategically important chiral building block with significant applications in drug discovery, particularly in the synthesis of kinase inhibitors. Its well-defined stereochemistry and the versatile reactivity of its functional groups provide a robust platform for the creation of complex and novel therapeutic agents. A thorough understanding of its chemical properties, stability, and handling requirements, as outlined in this guide, is essential for its successful application in the laboratory and in process development.

References

-

Pharmaffiliates. This compound. Retrieved from [Link]

-

Arctom. This compound. Retrieved from [Link]

-

PMC. Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

-

Capot Chemical. 1-Boc-3-acetyl-pyrrolidine Material Safety Data Sheet. Retrieved from [Link]

-

Nature Communications. Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

-

PubChem. tert-Butyl 3-acetylpyrrolidine-1-carboxylate. Retrieved from [Link]

-

PMC. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

ACS Publications. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Retrieved from [Link]

- Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 3-Acetyl-1-Boc-pyrrolidine [srdpharma.com]

- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. capotchem.com [capotchem.com]

Spectroscopic data for (R)-3-Acetyl-1-Boc-pyrrolidine (NMR, IR, MS)

An In-Depth Technical Guide on the Spectroscopic Data of (R)-3-Acetyl-1-Boc-pyrrolidine

For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral building blocks is a cornerstone of successful synthesis and discovery. This compound is a key chiral intermediate whose utility in medicinal chemistry necessitates rigorous analytical characterization. This guide provides a comprehensive overview of its core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—grounded in both theoretical principles and practical application. As this data is often generated on a per-synthesis basis, this document synthesizes expected values from analogous structures and foundational spectroscopic principles to serve as a reliable benchmark for quality control and structural verification.[1]

Molecular Structure and Spectroscopic Handles

The structure of this compound contains several key features that give rise to a distinct spectroscopic fingerprint: a chiral center, a pyrrolidine ring, a methyl ketone, and a tert-butoxycarbonyl (Boc) protecting group. Each of these components yields characteristic signals, allowing for unambiguous confirmation of the molecule's identity and purity.

Caption: Structure of this compound with key atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of this compound. The presence of the chiral center at the C3 position renders the protons on the C2, C4, and C5 positions of the pyrrolidine ring diastereotopic, leading to more complex splitting patterns than would be seen in an achiral analogue.[1]

Expertise & Experience: Causality Behind Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the standard choice for this type of molecule due to its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak for easy calibration.[1]

-

Field Strength: A spectrometer of 400 MHz or higher is recommended. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex, overlapping multiplets of the diastereotopic pyrrolidine ring protons.[2]

-

¹³C NMR Technique: A proton-decoupled ¹³C NMR spectrum simplifies the analysis by collapsing all carbon signals into singlets, allowing for a direct count of unique carbon environments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[1]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[1]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[1]

-

Data Processing: Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Calibration and Analysis: Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to their corresponding atoms.[1]

Data Interpretation and Summary

The ¹H NMR spectrum is characterized by a large singlet for the nine equivalent protons of the Boc group and a sharp singlet for the acetyl methyl group. The pyrrolidine ring protons appear as a series of complex multiplets due to diastereotopicity and spin-spin coupling.[1] The ¹³C NMR spectrum will show distinct signals for the two carbonyl carbons (ketone and carbamate), the quaternary and methyl carbons of the Boc group, and the carbons of the pyrrolidine ring and acetyl group.[3]

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃) [1][3]

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ~3.5 - 3.2 | m | 4H | CH₂ (Pyrrolidine ring, C2 & C5) | |

| ~2.9 - 2.7 | m | 1H | CH (Pyrrolidine ring, C3) | |

| ~2.1 | s | 3H | CH₃ (Acetyl group) | |

| ~2.0 - 1.8 | m | 2H | CH₂ (Pyrrolidine ring, C4) | |

| 1.46 | s | 9H | C(CH₃)₃ (Boc group) | |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||

| ~209 | C=O (Acetyl ketone) | |||

| ~154 | C=O (Boc carbamate) | |||

| ~80 | C (CH₃)₃ (Boc group) | |||

| ~50 | CH (C3) | |||

| ~46 | CH₂ (C2 or C5) | |||

| ~44 | CH₂ (C5 or C2) | |||

| ~30 | CH₂ (C4) | |||

| ~28.5 | C(C H₃)₃ (Boc group) |

| | ~28 | C H₃ (Acetyl group) | | |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. For this compound, the most prominent features are the two carbonyl (C=O) stretching vibrations.

Expertise & Experience: Causality Behind Experimental Choices

-

Technique: The thin-film method is ideal for an oil or low-melting solid like this compound. It is fast, requires minimal sample, and avoids solvent peaks that could obscure the spectrum.

-

Distinguishing Carbonyls: The two carbonyl groups—the ketone and the carbamate of the Boc group—are expected to absorb at slightly different frequencies. Ketone C=O stretches typically appear around 1715 cm⁻¹.[4] Carbamate C=O stretches are often found at slightly lower wavenumbers, around 1700 cm⁻¹, due to resonance with the nitrogen atom.[5] This distinction provides confirmatory evidence for both parts of the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the compound in a small amount of a volatile solvent (e.g., dichloromethane).

-

Film Deposition: Apply one drop of the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the analyte.[1]

-

Data Acquisition: Place the salt plate into the spectrometer's sample holder.

-

Spectrum Collection: Record the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[1]

Data Interpretation and Summary

The IR spectrum will be dominated by two strong, sharp absorption bands in the carbonyl region. Additionally, C-H stretching bands from the alkyl portions of the molecule will be visible just below 3000 cm⁻¹.[5]

Table 2: Expected Key IR Absorption Bands [1][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2975, ~2870 | Medium | C-H Stretch (Alkyl) |

| ~1715 | Strong, Sharp | C=O Stretch (Acetyl Ketone) |

| ~1700 | Strong, Sharp | C=O Stretch (Boc Carbamate) |

| ~1390, ~1160 | Medium-Strong | C-N Stretch / C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The Boc group is notoriously labile in MS, providing a highly characteristic fragmentation signature.

Expertise & Experience: Causality Behind Experimental Choices

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule. It typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation in the source, allowing for clear determination of the molecular weight.[1]

-

Fragmentation Analysis: The defining fragmentation pathway for Boc-protected amines is the loss of components of the Boc group.[6] The most common losses are isobutylene (56 Da) or the entire tert-butyl group (57 Da) via cleavage or McLafferty-like rearrangement, followed by the loss of CO₂ (44 Da).[7][8] The observation of these neutral losses is a hallmark of a Boc-protected amine.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~10 µg/mL.[1]

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion with a syringe pump at a low flow rate (e.g., 5-10 µL/min).[1]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-500 amu).

Data Interpretation and Summary

The full scan ESI-MS spectrum should show a prominent peak for the protonated molecule ([M+H]⁺) at m/z 214.1. If sodium is present, an adduct ([M+Na]⁺) at m/z 236.1 may also be observed. Tandem MS (MS/MS) of the parent ion would reveal characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment | Notes |

|---|---|---|

| 214.1 | [M+H]⁺ | Protonated molecular ion (C₁₁H₂₀NO₃⁺) |

| 158.1 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group |

| 114.1 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group (100 Da) |

| 57.1 | [C₄H₉]⁺ | tert-Butyl cation |

Integrated Spectroscopic Workflow

The characterization of this compound is a multi-step process where each technique provides complementary information to build a complete structural picture.

Caption: Workflow for the spectroscopic verification of this compound.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the molecular skeleton, IR spectroscopy rapidly confirms the essential carbonyl functional groups, and mass spectrometry validates the molecular weight while revealing the characteristic signature of the Boc protecting group. Together, these methods form a self-validating system, ensuring the identity, purity, and structural integrity of this vital chiral building block for advanced chemical synthesis.

References

-

BenchChem. In-Depth Technical Guide to (S)-3-Acetyl-1-Boc-pyrrolidine: A Key Chiral Building Block.

-

Qin S. Y., Jiang Y., Sun H., Liu H., Zhang A. Q., Lei X. (2020). Measurement of Residual Dipolar Couplings of Organic Molecules in Multiple Solvent Systems Using a Liquid-Crystalline-Based Medium. Angewandte Chemie, 132, 17245–17251.

-

Reddit r/OrganicChemistry. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation.

-

Kudryavtsev, D. S., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 88.

-

BenchChem. (2025). Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide.

-

Gopi, V. M., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 911-921.

-

Bain, R. M., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. International Journal of Mass Spectrometry, 429, 133-139.

-

ChemicalBook. (R)-3-(Boc-amino)pyrrolidine(122536-77-0) 1H NMR.

-

Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube.

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

-

O'Neill, J., et al. (2021). Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines. The Journal of Organic Chemistry, 86(14), 9512–9523.

-

Wolf, C., et al. (2011). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 22(1), 81-92.

-

Specac Ltd. Interpreting Infrared Spectra.

-

Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

-

Powers, J. P., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem, 10(1), 1-16.

-

Chemistry Steps. Interpreting IR Spectra.

-

University of Colorado Boulder. IR Spectroscopy Tutorial: How to analyze IR spectra.

-

Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines.

-

DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.

-

ChemicalBook. Pyrrolidine(123-75-1) 13C NMR spectrum.

-

ChemicalBook. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR spectrum.

-

BenchChem. A Comparative Guide to the Spectroscopic Analysis of (S)-3-Acetyl-1-Boc-pyrrolidine Reaction Outcomes.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

-

PubChem. Pyrrolidine, 1-acetyl-.

-

PubChem. N-Boc-pyrrolidine.

-

Chemistry LibreTexts. (2021). 9.3: Spectroscopic Properties of Aldehydes and Ketones.

-

Chemistry LibreTexts. (2019). 21.4: Spectroscopic Properties.

-

LGC Standards. 3-Acetyl-1-Boc-pyrrolidine.

-

NIST. 3-Acetyl-1H-pyrroline.

-

NIST. Pyrrolidine.

-

PubChem. (R)-3-Carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.

-

Organic Chemistry Portal. Boc-Protected Amino Groups.

-

ResearchGate. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

-

Shepler, B. (2019). Spectroscopic analysis of aldehydes and ketones. YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Formation of (R)-3-Acetyl-1-Boc-pyrrolidine: Mechanism and Synthesis

This technical guide provides a comprehensive exploration of the synthetic pathway and underlying mechanism for the formation of (R)-3-Acetyl-1-Boc-pyrrolidine, a chiral building block of significant value to the pharmaceutical and agrochemical industries. Its stereodefined acetyl group and protected pyrrolidine ring offer a versatile scaffold for the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its synthesis, with a focus on a robust and highly controlled methodology.

The synthesis of ketones from carboxylic acids is a fundamental transformation in organic chemistry. However, the direct addition of highly reactive organometallic reagents, such as Grignard or organolithium reagents, to carboxylic acid derivatives like acid chlorides or esters is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts. The Weinreb-Nahm ketone synthesis offers an elegant solution to this challenge, and it is the focal point of this guide for the preparation of this compound.[1] This method proceeds via a stable intermediate, the N-methoxy-N-methylamide (Weinreb-Nahm amide), which effectively prevents the problematic second addition of the organometallic reagent.

The Weinreb-Nahm Approach: A Two-Stage Synthetic Strategy

The formation of this compound is efficiently achieved in a two-step process starting from the commercially available chiral precursor, (R)-1-Boc-pyrrolidine-3-carboxylic acid. The overall strategy involves:

-

Formation of the Weinreb-Nahm Amide: The carboxylic acid is first converted into its corresponding N-methoxy-N-methylamide.

-

Grignard Reaction: The Weinreb-Nahm amide is then treated with a methyl Grignard reagent to furnish the desired ketone, this compound.

This approach is favored for its high degree of control, which minimizes the formation of impurities and generally provides high yields of the target ketone.[2]

Part 1: The Mechanistic Underpinnings of the Weinreb-Nahm Ketone Synthesis

A thorough understanding of the reaction mechanism is paramount for successful synthesis and optimization. The key to the Weinreb-Nahm synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack of the Grignard reagent.

Stage 1: Formation of the (R)-tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (Weinreb-Nahm Amide)

The initial step is the conversion of (R)-1-Boc-pyrrolidine-3-carboxylic acid into its Weinreb-Nahm amide. This is a standard amidation reaction that can be achieved using various peptide coupling agents. A common and effective method involves the use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) and a non-nucleophilic base like diisopropylethylamine (DIPEA).[3] The carboxylic acid is activated by the coupling agent, forming a highly reactive species that readily reacts with N,O-dimethylhydroxylamine to yield the stable Weinreb-Nahm amide.

Stage 2: The Grignard Reaction and the Stable Tetrahedral Intermediate

The second stage is the core of the ketone synthesis. The Weinreb-Nahm amide is reacted with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The mechanism proceeds as follows:

-

Nucleophilic Attack: The highly nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the Weinreb-Nahm amide. This leads to the formation of a tetrahedral intermediate.

-

Chelation and Stabilization: The critical feature of this intermediate is its stabilization through chelation. The negatively charged oxygen atom and the methoxy group on the nitrogen atom coordinate to the magnesium ion (Mg²⁺), forming a stable five-membered cyclic intermediate.[1][4] This chelated species is stable at low temperatures (typically 0 °C to -78 °C) and does not readily collapse.[5]

-

Aqueous Workup and Ketone Formation: Upon the addition of an aqueous acid solution (workup), the stable intermediate is hydrolyzed. The magnesium salts are protonated and break apart, leading to the collapse of the tetrahedral intermediate and the formation of the final ketone product, this compound.

The stability of the chelated intermediate is what prevents the over-addition of a second equivalent of the Grignard reagent. In contrast, the tetrahedral intermediates formed from the reaction of Grignard reagents with esters or acid chlorides are not stabilized in this manner and rapidly eliminate an alkoxide or chloride ion to form a ketone, which is then immediately attacked by a second Grignard molecule to yield a tertiary alcohol.[6]

Part 2: Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures.[2][3]

Step 1: Synthesis of (R)-tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Volume | Solvent |

| (R)-1-Boc-pyrrolidine-3-carboxylic acid | 1.0 | 215.25 | - | - | DCM |

| HATU | 1.1 | 380.23 | - | - | - |

| DIPEA | 2.0 | 129.24 | - | - | - |

| N,O-dimethylhydroxylamine HCl | 1.1 | 97.54 | - | - | - |

Procedure:

-

To a solution of (R)-1-Boc-pyrrolidine-3-carboxylic acid in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add HATU and DIPEA.

-

Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add N,O-dimethylhydroxylamine hydrochloride to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the (R)-tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (Weinreb-Nahm amide).

Step 2: Synthesis of this compound

| Reagent | Molar Eq. | Solvent | Concentration | Volume |

| (R)-tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | 1.0 | Anhydrous THF | - | 10 vol |

| Methylmagnesium bromide | 1.5 | THF | 3.0 M | - |

Procedure:

-

Dissolve the Weinreb-Nahm amide in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert atmosphere.

-

Slowly add a solution of methylmagnesium bromide (3.0 M in THF) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.

Part 3: Troubleshooting and Considerations

While the Weinreb-Nahm synthesis is robust, certain experimental parameters are critical for its success.

-

Quality of the Grignard Reagent: The concentration and activity of the Grignard reagent are crucial. It is advisable to use a freshly prepared or titrated solution to ensure accurate stoichiometry.

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Temperature Control: The addition of the Grignard reagent should be performed at a low temperature (0 °C or below) to ensure the stability of the tetrahedral intermediate and prevent side reactions.[5]

-

Incomplete Amide Formation: In the first step, ensure the amidation reaction goes to completion before proceeding to the Grignard addition to maximize the overall yield.

Conclusion

The Weinreb-Nahm ketone synthesis provides a highly effective and controlled method for the preparation of this compound from its corresponding carboxylic acid. The key to this reaction's success is the formation of a stable, chelated tetrahedral intermediate that prevents the over-addition of the organometallic reagent, a common pitfall in ketone synthesis. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, this methodology delivers the desired chiral ketone in high yield and purity, making it a valuable tool for medicinal and process chemists.

References

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.[Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

Sources

Crystal structure of (R)-3-Acetyl-1-Boc-pyrrolidine

An In-Depth Technical Guide to the Structural Elucidation of (R)-3-Acetyl-1-Boc-pyrrolidine

Preamble: The Quest for Atomic Precision

In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, prized for its conformational rigidity and its role as a versatile chiral building block. This compound is one such critical intermediate, whose stereochemistry and functional groups are pivotal in the synthesis of complex pharmaceutical agents. While its utility is well-established, a publicly available, high-resolution crystal structure remains elusive.

This guide, therefore, embarks on a different path. It is not a retrospective analysis of a known structure but a forward-looking, comprehensive protocol for its determination. We will proceed from first principles, outlining the synthesis, crystallization, and ultimate X-ray diffraction analysis required to unveil the three-dimensional architecture of this molecule. This document serves as both a practical workflow and an expert commentary on the rationale behind each critical step, designed to empower researchers to achieve atomic-level clarity.

Part 1: Synthesis and Purification: Establishing the Foundation

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities, even at low levels, can significantly inhibit or disrupt the ordered lattice formation required for diffraction-quality crystals. The most common and reliable route to this compound involves the oxidation of the corresponding secondary alcohol, (R)-1-Boc-3-(1-hydroxyethyl)pyrrolidine.

Experimental Protocol: Synthesis via Oxidation

-

Reactant Preparation: Dissolve (R)-1-Boc-3-(1-hydroxyethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM), typically at a concentration of 0.1-0.2 M.

-

Oxidation: Cool the solution to 0 °C in an ice bath. Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. The reaction mixture will typically turn from a clear solution to a milky suspension.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (

) and sodium thiosulfate ( -

Extraction & Purification: Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound as a clear, colorless oil.

Workflow for Synthesis and Purity Confirmation

Caption: Workflow from synthesis to purity validation.

Part 2: The Art and Science of Crystallization

With a pure compound in hand, the next, and often most challenging, phase is growing single crystals suitable for X-ray diffraction. This process is a meticulous search for the precise conditions that favor slow, ordered molecular assembly over rapid precipitation. For a molecule like this compound, which is a room-temperature oil, a systematic screening of solvents and techniques is essential.

Crystallization Strategy: A Multi-pronged Approach

Given the compound's physical state (oil) and functional groups (ketone, carbamate), which can participate in weak hydrogen bonding and dipole-dipole interactions, a matrix-based screening approach is recommended.

| Technique | Solvent System(s) | Rationale & Expert Insight |

| Slow Evaporation | Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate | The compound is highly soluble in these solvents. Slow evaporation from a loose-capped vial in a vibration-free environment allows the concentration to increase gradually, promoting nucleation. DCM is often a good starting point for chlorinated compounds. |

| Vapor Diffusion (Liquid-Liquid) | Solute in a small volume of a good solvent (e.g., Acetone, THF). Place in a sealed chamber with a larger volume of a poor solvent (e.g., Hexanes, Pentane). | This is the most powerful technique. The slow diffusion of the anti-solvent vapor into the solute solution gently lowers the solubility, providing exquisite control over the rate of crystal growth. The choice of anti-solvent is critical; it must be miscible with the primary solvent but not readily dissolve the compound. |

| Cooling Crystallization | Saturated solution in a solvent with temperature-dependent solubility (e.g., Isopropanol, Acetonitrile). | A saturated solution is prepared at an elevated temperature and then slowly cooled. This method is less common for oils but can be effective if an appropriate solvent system is identified. |

Experimental Protocol: Vapor Diffusion Screening

-

Solution Preparation: Prepare a concentrated stock solution of the compound in a volatile "good" solvent (e.g., 50-100 mg/mL in acetone).

-

Setup: In a small glass vial (the "inner chamber"), place 10-20 µL of the stock solution.

-

Anti-Solvent: In a larger, screw-cap vial (the "outer chamber"), add 1-2 mL of an "anti-solvent" (e.g., hexanes).

-

Assembly: Place the uncapped inner vial inside the outer vial and seal the outer vial tightly.

-

Incubation: Store the setup in a quiet, temperature-stable location (e.g., a 4 °C refrigerator or a dedicated incubator) and observe over several days to weeks. Document any crystal formation with a microscope.

Logical Flow for Crystallization Screening

Caption: Iterative workflow for single-crystal growth.

Part 3: X-Ray Diffraction and Structural Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the definitive experiment can be performed. Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A selected crystal is carefully mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas. This cryogenic temperature minimizes thermal motion of the atoms, leading to higher resolution data.

-

Diffractometer Setup: The crystal is placed on a modern X-ray diffractometer, typically equipped with a microfocus X-ray source (e.g., Cu Kα, λ=1.5418 Å or Mo Kα, λ=0.7107 Å) and a photon-counting detector.

-

Data Collection: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Specialized software (e.g., CrysAlisPro) is used to control the experiment and determine the optimal data collection strategy.

-

Data Processing: The raw images are processed to integrate the intensities of the thousands of measured Bragg reflections. This step also involves applying corrections for various experimental factors (e.g., Lorentz-polarization effects, absorption). The output is a reflection file (e.g., an HKL file).

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., with SHELXT or Olex2). This initial step provides a rough, but recognizable, electron density map of the molecule.

-

Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares techniques (e.g., with SHELXL). This iterative process optimizes the atomic positions, displacement parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. The absolute configuration, crucial for an (R)-enantiomer, is confirmed using the Flack parameter.

Key Crystallographic Quality Metrics (Hypothetical Data)

The trustworthiness of a crystal structure is validated by several key metrics. The table below presents expected target values for a well-refined structure of this type.

| Parameter | Description | Target Value |

| Resolution | The level of detail observed in the electron density map. | < 0.85 Å |

| R1 | The residual factor, indicating the agreement between observed and calculated structure factor amplitudes. | < 0.05 (5%) |

| wR2 | The weighted residual factor, based on all data. | < 0.12 (12%) |

| Goof (S) | Goodness-of-Fit. Should be close to 1 for a good model. | 0.95 - 1.15 |

| Flack Parameter | Confirms the absolute stereochemistry for a chiral molecule. | Close to 0 (±3σ) |

Part 4: Anticipated Structural Insights and Implications

While the definitive structure awaits experimental determination, we can make expert predictions based on the molecule's known connectivity and stereochemistry.

-

Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring is not planar. It will likely adopt an "envelope" or "twist" conformation to minimize steric strain. The precise conformation will be dictated by the steric bulk of the N-Boc and C3-acetyl substituents.

-

Boc Group Orientation: The tert-butoxycarbonyl (Boc) group is a bulky protecting group. Its orientation will significantly influence the crystal packing. The carbonyl oxygen of the carbamate may act as a hydrogen bond acceptor in the lattice.

-

Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing will likely be governed by weaker C-H···O interactions involving the acetyl and carbamate carbonyl oxygens. These interactions, though weak, are directional and will collectively dictate the supramolecular assembly.

-

Absolute Stereochemistry: The X-ray experiment will provide an unambiguous confirmation of the (R) configuration at the C3 stereocenter, providing a definitive link between the synthetic route and the final product's three-dimensional structure.

The knowledge of this crystal structure would be invaluable for structure-based drug design. It would provide precise geometric constraints for computational docking studies, helping to design more potent and selective ligands for target proteins where this scaffold is being utilized.

References

-

Sheldrick, G.M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, A71, 3-8. [Link]

-

Dolomanov, O.V., Bourhis, L.J., Gildea, R.J., Howard, J.A.K. & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341. [Link]

-

Sheldrick, G.M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, C71, 3-8. [Link]

-

Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, A39, 876-881. [Link]

Physical properties of (R)-3-Acetyl-1-Boc-pyrrolidine (melting point, solubility)

A Technical Guide to the Physical Properties of (R)-3-Acetyl-1-Boc-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

This compound, with the chemical name tert-butyl (3R)-3-acetylpyrrolidine-1-carboxylate, is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure, frequently incorporated into bioactive molecules due to its favorable pharmacokinetic properties, such as metabolic stability and aqueous solubility. The specific stereochemistry at the C3 position, combined with a reactive acetyl group and a stable Boc-protecting group, makes this compound a versatile intermediate for synthesizing a wide array of complex molecular targets.

Understanding the fundamental physical properties of this reagent is a non-trivial prerequisite for its effective use in a research and development setting. Properties such as melting point and solubility dictate crucial process parameters, including reaction conditions, purification strategies, formulation development, and long-term storage stability. This guide provides a detailed examination of these properties, grounded in established analytical principles, and offers field-proven protocols for their precise determination.

Physicochemical Profile

A summary of the key identifiers and observed physical properties for this compound and its racemate are presented below. It is critical to note that while the racemic mixture (CAS 858643-95-5) is well-documented, specific data for the (R)-enantiomer can be sparse. The information provided is synthesized from supplier technical data and public chemical databases.

| Property | Data | Source(s) |

| Chemical Name | tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate | - |

| Synonyms | (R)-1-Boc-3-acetylpyrrolidine | - |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1][2] |

| CAS Number | 188539-01-7 (R-enantiomer) | - |

| 858643-95-5 (Racemic) | [1][2] | |

| Appearance | Typically a clear, colorless to orangish-yellow oil | [2] |

| Melting Point | Not Applicable (N/A) for the racemic oil form | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [2] |

Melting Point Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a sharp, narrow temperature range and is a robust indicator of purity.[3] Impurities typically depress the melting point and broaden the melting range.

| Expertise & Experience: Interpreting the Physical State

This compound is most commonly supplied and described as a viscous oil at ambient temperature.[2] This observation strongly suggests that its melting point is at or below room temperature. Consequently, a classical melting point determination may not be applicable. In such cases, the relevant thermal property to characterize is often the glass transition temperature (Tg) , which is characteristic of amorphous or glassy materials that soften over a range of temperatures rather than melting at a discrete point.

For drug development professionals, distinguishing between a low-melting crystalline solid and an amorphous oil is critical. Crystalline forms are generally more thermodynamically stable, while amorphous forms can offer solubility and bioavailability advantages, but may be prone to crystallization over time.

| Authoritative Grounding: The Capillary Method and DSC

While not directly applicable to an oil, the standard technique for crystalline solids is the capillary method , which is recognized by major pharmacopeias.[4] A more advanced and informative technique, suitable for both crystalline and amorphous materials, is Differential Scanning Calorimetry (DSC) . DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, allowing for the precise determination of melting points, glass transitions, and other thermal events.[3]

| Protocol: Determination of Thermal Transitions via DSC

This protocol outlines the determination of the melting point (Tm) or glass transition temperature (Tg) for a substance like this compound.

Objective: To characterize the thermal behavior of the sample and identify its melting point or glass transition temperature.

Methodology:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Prepare an empty, sealed aluminum pan to serve as the reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

Equilibration: Equilibrate the cell at a low temperature, e.g., -90 °C.

-

First Heating Scan: Ramp the temperature from -90 °C to 100 °C at a controlled rate of 10 °C/min. This scan removes any thermal history of the sample.

-

Cooling Scan: Cool the sample from 100 °C back down to -90 °C at a rate of 10 °C/min.

-

Second Heating Scan: Ramp the temperature again from -90 °C to 100 °C at 10 °C/min. The Tg or Tm is determined from this second scan.

-

-

Data Analysis:

-

The glass transition (Tg) will appear as a step-like change in the baseline of the heat flow curve.

-

A melting event (Tm) will appear as a sharp endothermic peak. The onset temperature of this peak is typically reported as the melting point.

-

Solubility Analysis

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. In drug development, solubility is a cornerstone property that influences bioavailability, formulation, and administration routes. Poor aqueous solubility is a major hurdle for many drug candidates. Understanding a compound's solubility profile in various organic and aqueous media is therefore essential.

| Expertise & Experience: Contextualizing Solubility Data

This compound is reported to be soluble in organic solvents like chloroform and ethyl acetate.[2] This is expected given its molecular structure, which contains both a lipophilic tert-butyl group and a polar acetyl moiety. For drug discovery applications, its solubility in aqueous buffer systems and biorelevant media is of paramount importance. The pyrrolidine ring itself generally imparts good aqueous solubility.

Two primary types of solubility are measured:

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput screening method used early in discovery.

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with excess solid present. It is the "gold standard" measurement, crucial for later-stage development.[5]

| Authoritative Grounding: The Shake-Flask Method

The Shake-Flask method is the benchmark for determining thermodynamic solubility.[5] It involves mixing an excess amount of the compound with the solvent of interest and allowing the system to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).

| Protocol: Thermodynamic Solubility Determination via Shake-Flask

Objective: To determine the equilibrium solubility of this compound in a selected solvent system (e.g., Phosphate-Buffered Saline, pH 7.4).

Methodology:

-

Sample Preparation:

-

Add an excess amount of this compound (e.g., 2-5 mg) to a glass vial. The key is to ensure undissolved solid/oil remains at equilibrium.

-

Add a precise volume of the chosen solvent (e.g., 1 mL of PBS, pH 7.4).

-

-

Equilibration:

-

Seal the vial tightly.

-

Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should appear as a slurry or have a visible excess of the compound.

-

-

Sample Processing:

-

Allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a low-binding 0.45 µm filter (e.g., PVDF) to remove any undissolved particles.

-

-

Quantification:

-

Prepare a standard calibration curve of the compound in a suitable solvent using known concentrations.

-

Dilute the filtered supernatant with an appropriate solvent to fall within the range of the calibration curve.

-

Analyze the diluted sample and the standards by a validated HPLC-UV method.

-

Calculate the concentration of the dissolved compound in the original supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Conclusion

While this compound is a readily available and highly valuable chiral building block, its physical property data in public literature is not extensively detailed. It is typically handled as an oil, indicating a melting point below ambient temperature. Its presumed solubility in organic solvents is consistent with its structure. For rigorous scientific and pharmaceutical development, this guide provides the authoritative frameworks and detailed, self-validating protocols necessary for researchers to precisely determine the critical thermal and solubility properties of this compound in their own laboratories. Adherence to these methodologies will ensure the generation of reliable, high-quality data essential for advancing research and development objectives.

References

-

Alves, C., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-acetylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

Sources

- 1. tert-Butyl 3-acetylpyrrolidine-1-carboxylate | C11H19NO3 | CID 25257021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Acetyl-1-Boc-pyrrolidine [srdpharma.com]

- 3. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride | C9H18ClNO2 | CID 163293402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | C9H17NO3 | CID 6544479 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (R)-3-Acetyl-1-Boc-pyrrolidine

Introduction: The Imperative of Stereochemical Integrity in Modern Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount consideration. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit profoundly different pharmacological and toxicological profiles. The pyrrolidine ring is a privileged scaffold, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and its ability to present substituents in a well-defined spatial orientation.[1][2][3] (R)-3-Acetyl-1-Boc-pyrrolidine is a key chiral building block, valued for its utility in constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1][4] The stereogenic center at the C-3 position is critical, as its specific (R)-configuration is essential for precise molecular recognition at biological targets.[1] This guide provides an in-depth analysis of the stereochemical features of this compound, outlining authoritative methods for its asymmetric synthesis and the unambiguous determination of its absolute configuration.

Molecular Structure and Absolute Configuration

This compound is characterized by a five-membered pyrrolidine ring with an acetyl group at the C-3 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The absolute configuration of the stereocenter at C-3 is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules.

Assigning (R) Configuration via Cahn-Ingold-Prelog Rules:

-

Identify the Stereocenter: The carbon atom at the 3-position (C-3) of the pyrrolidine ring is the stereocenter, as it is bonded to four different groups:

-

The nitrogen atom of the pyrrolidine ring (part of the C2-N-C5 path).

-

The carbon atom of the acetyl group (-COCH₃).

-

The C-4 methylene group of the pyrrolidine ring (-CH₂-).

-

A hydrogen atom.

-

-

Assign Priorities: Priorities are assigned based on the atomic number of the atoms directly attached to the stereocenter. Higher atomic numbers receive higher priority.

-

Priority 1: The nitrogen atom (atomic number 7).

-

Priority 2: The carbonyl carbon of the acetyl group (atomic number 6, bonded to oxygen).

-

Priority 3: The C-4 carbon of the pyrrolidine ring (atomic number 6, bonded to carbon and hydrogens).

-

Priority 4: The hydrogen atom (atomic number 1).

-

-

Determine Configuration: Orient the molecule so that the lowest priority group (the hydrogen atom) points away from the viewer. Trace the path from priority 1 to 2 to 3. For this compound, this path proceeds in a clockwise direction, hence the "(R)" designation.

Asymmetric Synthesis of this compound

Ensuring the stereochemical purity of the final product begins with a robust asymmetric synthesis. A reliable strategy to obtain the (R)-enantiomer starts from a commercially available chiral precursor, such as (R)-1-Boc-pyrrolidine-3-carboxylic acid.[5] The following protocol details a common and effective method involving the formation of a Weinreb amide followed by the addition of a methyl organometallic reagent.[4]

Detailed Experimental Protocol: Synthesis via Weinreb Amide

Step 1: Formation of the Weinreb Amide

-

To a solution of (R)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as HATU (1.1 eq).

-

Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (R)-tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate.[4]

Step 2: Grignard Reaction to Form the Ketone

-

Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under a nitrogen atmosphere.

-

Slowly add methylmagnesium bromide (CH₃MgBr, 1.5 eq, as a solution in THF or Et₂O) dropwise.

-

Stir the reaction mixture at 0 °C for 2-3 hours, monitoring completion by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.[4]

Determination and Confirmation of Absolute Configuration